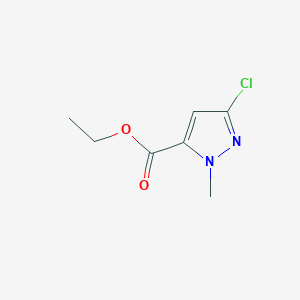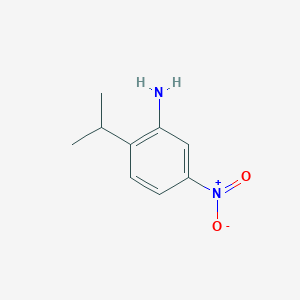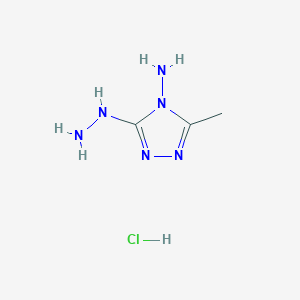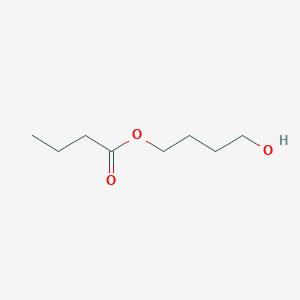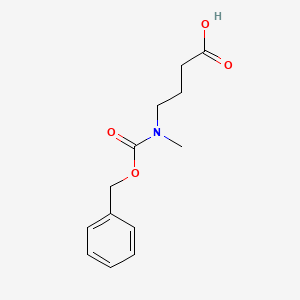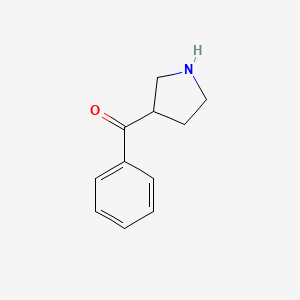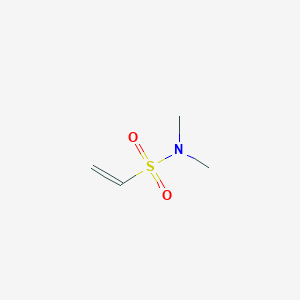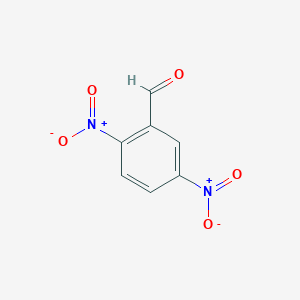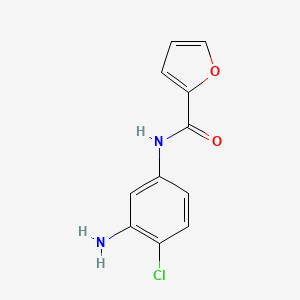![molecular formula C18H22N2O2 B1319972 N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide CAS No. 953755-12-9](/img/structure/B1319972.png)
N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide
Descripción general
Descripción
N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide, also known as NAPTBA, is a small molecule that has been studied for its potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions and for the synthesis of various other compounds. NAPTBA has been found to have a variety of biochemical and physiological effects, and it has been studied for its potential applications in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Assessment :
- A study by Rani et al. (2016) synthesized derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, which share a common nucleus with N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide. These compounds showed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus contributed to their activity (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation and Antimalarial Drug Synthesis :
- Research by Magadum and Yadav (2018) focused on N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs. They studied the monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating its potential in drug synthesis processes (Magadum & Yadav, 2018).
Hydrogen Bond Studies :
- A study conducted by Romero and Angela Margarita (2008) synthesized and characterized six substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, closely related to the target compound. This study provided insights into the molecular structure and hydrogen-bonding behavior of these compounds (Romero & Angela Margarita, 2008).
Green Electrochemical Synthesis of N-Phenylquinoneimine Derivatives :
- Jamshidi and Nematollahi (2017) reported on the green electrochemical strategies for synthesizing new N-phenylquinoneimine derivatives, where N-(4-Aminophenyl) acetamide was utilized. This approach highlights the eco-friendly synthesis of such compounds (Jamshidi & Nematollahi, 2017).
Antiherpes Activity of O-Aminophenol Derivatives :
- A study by Shadyro et al. (2019) evaluated the antiviral properties of o-aminophenol derivatives, including N-(3,5-di-tert-2-hydroxyphenyl)acetamide, against herpes simplex virus. This research suggests the potential of such compounds in antiviral applications (Shadyro, Sorokin, Ksendzova, Savinova, Samovich, & Boreko, 2019).
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-6-4-5-7-16(15)22-12-17(21)20-14-10-8-13(19)9-11-14/h4-11H,12,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKEQBRCZAYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



